molecular formula C8H8N4 B1319085 3-(pyridin-4-yl)-1H-pyrazol-5-amine CAS No. 91912-53-7

3-(pyridin-4-yl)-1H-pyrazol-5-amine

Cat. No. B1319085
CAS RN: 91912-53-7
M. Wt: 160.18 g/mol
InChI Key: MDRGSALNBWSYJX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

While the specific molecular structure analysis of “3-(pyridin-4-yl)-1H-pyrazol-5-amine” is not available, studies on similar compounds provide insights. For example, the arrangement of intercalated molecules N-(pyridin-4-yl)pyridin-4-amine and its derivatives within a layered structure of zirconium 4-sulfophenylphosphonate was solved by molecular simulation methods .

Scientific Research Applications

1. Antibacterial Applications of 2-(pyridin-3-yl)-1H-benzo[d]imidazoles and 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine Derivatives

  • Summary of Application : These compounds were synthesized to combat drug-resistant fungal and bacterial pathogens. They were tested for in-vitro antimicrobial activity against various bacteria and fungi .
  • Methods of Application : The structures of the compounds were confirmed by spectral and CHN analysis .
  • Results : The compounds showed promising antimicrobial activity, indicating their potential as new antimicrobial agents .

2. Chemodivergent Synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines

  • Summary of Application : N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions .
  • Methods of Application : The synthesis involved different reaction conditions, with the formation of N-(pyridin-2-yl)amides in toluene promoted by I2 and TBHP .
  • Results : The study resulted in the successful synthesis of these compounds, which have significant biological and therapeutic value .

3. Biomedical Applications of 1H-Pyrazolo[3,4-b]pyridines

  • Summary of Application : 1H-Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds that have been described in more than 5500 references (including 2400 patents). They have two possible tautomeric forms: the 1H- and 2H-isomers .
  • Methods of Application : The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine .
  • Results : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, indicating their wide range of potential applications .

4. Anticancer Applications of Pyridine Scaffold

  • Summary of Application : Pyridine-containing compounds have increasing importance for medicinal application as antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic and anticancer .
  • Methods of Application : The synthesis of new anticancer agents targeting the tubulin-microtubule with heterocyclic rings .
  • Results : Pyridine scaffolds have been detected in most relevant drug molecules that included pyridine provided a great possibility for treatment .

5. Biomedical Applications of 1H-Pyrazolo[3,4-b]pyridines

  • Summary of Application : 1H-Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds that have been described in more than 5500 references (including 2400 patents). They have two possible tautomeric forms: the 1H- and 2H-isomers .
  • Methods of Application : The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine .
  • Results : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, indicating their wide range of potential applications .

6. Anticancer Applications of Pyridine Scaffold

  • Summary of Application : Pyridine-containing compounds have increasing importance for medicinal application as antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic and anticancer .
  • Methods of Application : The synthesis of new anticancer agents targeting the tubulin-microtubule with heterocyclic rings .
  • Results : Pyridine scaffolds have been detected in most relevant drug molecules that included pyridine provided a great possibility for treatment .

properties

IUPAC Name

5-pyridin-4-yl-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-8-5-7(11-12-8)6-1-3-10-4-2-6/h1-5H,(H3,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDRGSALNBWSYJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30596128
Record name 5-(Pyridin-4-yl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30596128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(pyridin-4-yl)-1H-pyrazol-5-amine

CAS RN

91912-53-7
Record name 5-(Pyridin-4-yl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30596128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(pyridin-4-yl)-1H-pyrazol-5-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

N-(5-Pyridin-4-yl-1H-pyrazol-3-yl)-acetamide (4.1 g, 20.3 mmol) was heated in 6N HCl (30 mL) overnight. Solution was concentrated in vacuum to afford the title compound (3.82 g , 96% yield) as a white hydrochloride salt. 1H NMR (d6-DMSO): 8.92-8.91 (2H, d), 8.43-8.42 (2H, d), 7.38-6.81 (1H, br s). FIA MS: MH+161.2, M−159.1.
[Compound]
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
96%

Synthesis routes and methods II

Procedure details

To 3-oxo-3-(pyridin-4-yl)propanenitrile (3.40 g; Example 7, Step 1) suspended in 230 mL ethanol was added 2.92 mL hydrazine. The mixture refluxed for 3 hours and concentrated to dryness. The residue was purified by chromatography, eluting with a mixture of 10% methanol in dichloromethane to yield 0.80 g (21% yield) product as a light yellow solid. MS showed a M+1 molecular ion of m/z 161.3 by positive APCI.
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
2.92 mL
Type
reactant
Reaction Step Two
Quantity
230 mL
Type
solvent
Reaction Step Three
Yield
21%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(pyridin-4-yl)-1H-pyrazol-5-amine
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3-(pyridin-4-yl)-1H-pyrazol-5-amine
Reactant of Route 3
3-(pyridin-4-yl)-1H-pyrazol-5-amine
Reactant of Route 4
3-(pyridin-4-yl)-1H-pyrazol-5-amine
Reactant of Route 5
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Reactant of Route 6
3-(pyridin-4-yl)-1H-pyrazol-5-amine

Citations

For This Compound
10
Citations
B Abu Thaher, P Koch, D Schollmeyer… - … Section E: Structure …, 2012 - scripts.iucr.org
In the title compound, C20H15FN4, the pyrazole ring forms dihedral angles of 43.51 (6), 39.95 (6) and 32.23 (6) with the directly attached 4-fluorophenyl, pyridine and phenyl rings, …
Number of citations: 7 scripts.iucr.org
B Abu Thaher, P Koch, D Schollmeyer… - … Section E: Structure …, 2012 - scripts.iucr.org
In the crystal structure of the title compound, C20H14FN5O2, the pyrazole ring forms dihedral angles of 59.3 (2), 25.6 (2) and 46.0 (2) with the directly attached 4-fluorophenyl, pyridine …
Number of citations: 8 scripts.iucr.org
S Tian, J Fan, H Jing, L Chuntian, L Yan… - Chinese Journal of …, 2023 - sioc-journal.cn
An I 2-catalyzed cyclization reaction of 1H-pyrazol-5-amine and β-ketonitrile for the synthesis of pyrazolo [1, 5-a] pyrimidines was developed. This method provides an efficient way to …
Number of citations: 2 sioc-journal.cn
BA Thaher, I Al-Masri, K Wahedy, R Morjan… - Naunyn-Schmiedeberg's …, 2023 - Springer
Four novel 3-Aryl -1-(pyridin-4-yl)benzo[4,5]imidazo[1,2-d][1,2,4]- triazin-4(3H)-ones derivatives (C1 to C4) have been designed, synthesized, and evaluated for their anticancer activity. …
Number of citations: 3 link.springer.com
KM Elattar, A El-Mekabaty - Current Organic Synthesis, 2021 - ingentaconnect.com
Pyrazolopyrimidines are a privileged class of 5-6 bicyclic systems with three or four nitrogen atoms, including four possible isomeric structures. The significance of this class of …
Number of citations: 5 www.ingentaconnect.com
M Bratkowski, TC Burdett, J Danao, X Wang, P Mathur… - Neuron, 2022 - cell.com
Axon degeneration is an early pathological event in many neurological diseases. The identification of the nicotinamide adenine dinucleotide (NAD) hydrolase SARM1 as a central …
Number of citations: 14 www.cell.com
K Takieddin, YZ Khimyak, L Fabian - Crystal Growth & Design, 2016 - ACS Publications
Novel, knowledge based models for the prediction of hydrate and solvate formation are introduced, which require only the molecular formula as input. A data set of more than 19 000 …
Number of citations: 60 pubs.acs.org
X Wang, DM Berger, EJ Salaski, N Torres, Y Hu… - Bioorganic & medicinal …, 2009 - Elsevier
A series of pyrazolo[1,5-α]pyrimidine analogs has been prepared and found to be potent and selective B-Raf inhibitors. Molecular modeling suggests they bind to the active …
Number of citations: 27 www.sciencedirect.com
X Wang, DM Berger, EJ Salaski, N Torres… - Journal of medicinal …, 2010 - ACS Publications
Novel indazolylpyrazolo[1,5-a]pyrimidine analogues have been prepared and found to be extremely potent type I B-Raf inhibitors. The lead compound shows good selectivity against a …
Number of citations: 20 pubs.acs.org
桑田, 贾帆, 何静, 李春天, 刘岩, 刘平 - 有机化学, 2023 - sioc-journal.cn
有机化学 Page 1 有机化学 Chinese Journal of Organic Chemistry ARTICLE * Corresponding authors. E-mail: liuyan@shzu.edu.cn; liuping@shzu.edu.cn Received June 12, 2022; …
Number of citations: 0 sioc-journal.cn

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